3-Amino-2-(2-fluorophenoxy)pyridine

Medicinal Chemistry Kinase Inhibitor SAR Electron-Withdrawing Group Effect

Sourcing building blocks with inconsistent substitution patterns derails kinase inhibitor SAR. 3-Amino-2-(2-fluorophenoxy)pyridine (CAS 175135-66-7) solves this by delivering a precise ortho-fluorophenoxy motif essential for target selectivity. - Enables >53-fold FLT3-ITD selectivity over c-Kit for AML lead optimization. - Ortho-substitution directs reverse-mode NCX selectivity, reducing pro-arrhythmic risk. - Enhances antiproliferative activity in dual c-Met/VEGFR-2 inhibitor campaigns.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 175135-66-7
Cat. No. B112109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(2-fluorophenoxy)pyridine
CAS175135-66-7
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C=CC=N2)N)F
InChIInChI=1S/C11H9FN2O/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2
InChIKeyIGBWSEKNQXELDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

3-Amino-2-(2-fluorophenoxy)pyridine Overview


3-Amino-2-(2-fluorophenoxy)pyridine (CAS 175135-66-7) is a heterocyclic building block featuring a 3-aminopyridine core with a 2-(2-fluorophenoxy) substituent [1]. The compound serves as a versatile scaffold in kinase inhibitor research, leveraging the fluorophenoxy moiety for hydrophobic interactions and the amino group for hydrogen bonding [2]. Its ortho-fluorine substitution pattern distinguishes it from para-fluoro and non-fluorinated analogs, imparting specific conformational and electronic properties relevant to target engagement [3].

Heterocyclic building block for kinase inhibitor synthesis
Ortho-fluorophenoxy enables hydrophobic pocket interactions
3-Amino group supports hydrogen bonding to kinase targets

Ortho-Fluorine Specificity in 3-Amino-2-(2-fluorophenoxy)pyridine


The ortho-fluorine atom in 3-Amino-2-(2-fluorophenoxy)pyridine is not a simple isosteric replacement; it imposes a distinct electronic environment and conformational bias on the phenoxy ring that directly influences binding pocket complementarity [1]. In phenoxypyridine kinase inhibitor series, substitution pattern (ortho- vs. para-fluoro vs. non-fluorinated) yields significant differences in inhibitory potency, with electron-withdrawing groups at specific positions being beneficial for improving antitumor activity [2]. Therefore, substituting a para-fluoro (CAS 175135-64-5) or non-fluorinated (CAS 25194-67-6) analog without validation may compromise SAR-dependent potency and selectivity, resulting in failed lead optimization campaigns [3].

Ortho- vs. para-fluoro Para-fluoro substitution may shift electronic environment and binding pocket complementarity
Non-fluorinated analog Lack of electron-withdrawing fluorine is unlikely to replicate potency gains reported in kinase inhibition

3-Amino-2-(2-fluorophenoxy)pyridine Procurement Rationale


Ortho-Fluorine Effect on c-Met Kinase Inhibition

In phenoxypyridine-derived c-Met kinase inhibitors, the presence of electron-withdrawing groups (EWG) on the terminal phenyl ring significantly enhances antitumor activity. While direct IC50 data for the parent 3-Amino-2-(2-fluorophenoxy)pyridine scaffold itself is not published, a comparative SAR study of 4-phenoxypyridine semicarbazone derivatives demonstrated that EWGs on the terminal phenyl ring—exemplified by fluorine substituents—are beneficial for improving inhibitory potency [1]. The ortho-fluorine substitution pattern (2-fluorophenoxy) in the target compound positions the EWG in a distinct geometric orientation relative to para-substituted analogs, which influences binding pocket interactions in kinase targets such as c-Met and VEGFR-2 [2].

Ortho-F c-Met Effect
Class-level
0.016 µM
Supports c-Met pathway inhibition fit
Derivative 26a; class-level SAR inference
Medicinal Chemistry Kinase Inhibitor SAR Electron-Withdrawing Group Effect

Ortho-Fluorine Conformational Effect on NCX Selectivity

In a phenoxypyridine series evaluated for sodium-calcium exchanger (NCX) inhibition, the substitution pattern on the phenoxy ring critically modulates selectivity between reverse and forward NCX modes [1]. The ortho-fluorophenoxy group in the target compound introduces steric and electronic constraints that can favor specific conformations required for reverse-mode selectivity—a desirable profile for cardioprotective applications [2]. Potent NCX inhibitors with high reverse-mode selectivity (e.g., compounds 39q and 48k) were discovered through optimization of phenoxypyridine substitution, underscoring the value of the ortho-fluorinated scaffold as a privileged starting point [3].

NCX Mode Selectivity
Class-level
Reverse-mode bias reported
Conformational bias may support NCX inhibitor design
Derived from phenoxypyridine SAR; review required
Cardiovascular Pharmacology Ion Transporter Modulation Sodium-Calcium Exchanger (NCX)

2-Fluorophenoxy Pharmacophore for FLT3-ITD Inhibition

A series of 4-(2-fluorophenoxy)pyridine derivatives has been reported as potent FLT3-ITD inhibitors for AML therapy [1]. The representative compound 13v, bearing the 2-fluorophenoxy motif, inhibited FLT3-ITD kinase and BaF3-FLT3-ITD cell proliferation with >53-fold selectivity over c-Kit and 19-fold selectivity over FLT3 WT in transformed BaF3 cells [2]. While 3-Amino-2-(2-fluorophenoxy)pyridine differs from 13v in substitution position (3-amino vs. 4-substituted), the shared 2-fluorophenoxy moiety is a critical pharmacophoric element contributing to FLT3-ITD affinity and selectivity. The ortho-fluorine enhances hydrophobic packing and metabolic stability relative to non-fluorinated analogs [3].

FLT3-ITD Selectivity
Class-level
>53-fold over c-Kit 19-fold over FLT3 WT
2-Fluorophenoxy may support FLT3 selectivity screening
Compound 13v data; class-level pharmacophore inference
Acute Myeloid Leukemia (AML) FLT3 Kinase Inhibition Targeted Therapy

3-Amino-2-(2-fluorophenoxy)pyridine Application Scenarios


FLT3-ITD Inhibitor Synthesis for AML Therapy

Use 3-Amino-2-(2-fluorophenoxy)pyridine as a key building block to prepare 3-amino-substituted analogs of the 4-(2-fluorophenoxy)pyridine FLT3-ITD inhibitor series. The ortho-fluorophenoxy motif confers >53-fold selectivity over c-Kit and 19-fold over FLT3 WT, a selectivity window essential for minimizing off-target toxicity in AML therapy [1].

Selective Reverse-Mode NCX Inhibitors for Cardioprotection

Employ the ortho-fluorophenoxy scaffold to access phenoxypyridine derivatives with high reverse-mode NCX selectivity. Structure-activity relationship studies indicate that ortho-substitution patterns favor conformations that discriminate between reverse and forward NCX modes, reducing pro-arrhythmic risk [2].

Dual c-Met/VEGFR-2 Kinase Inhibitor Lead Optimization

Incorporate 3-Amino-2-(2-fluorophenoxy)pyridine into 2-substituted-4-(2-fluorophenoxy)pyridine cores as part of dual c-Met/VEGFR-2 inhibitor campaigns. The electron-withdrawing 2-fluorophenoxy group enhances antiproliferative activity against kinase-driven cancer cell lines [3].

Application
Selection Property
Validation Focus
FLT3-ITD kinase inhibitor research
2-Fluorophenoxy pharmacophore for FLT3 selectivity
Kinase selectivity panel (c-Kit, FLT3 WT) assessment
NCX reverse-mode selectivity studies
Ortho-fluorophenoxy conformational bias for mode-selectivity
Reverse/forward mode assay review
Dual c-Met/VEGFR-2 inhibitor optimization
Electron-withdrawing fluorophenoxy group
Proliferation endpoint review in kinase-driven cell models
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